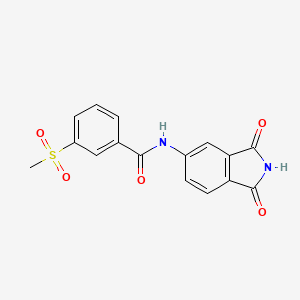

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the E3 ubiquitin ligase, MDM2, which plays a critical role in the regulation of the tumor suppressor protein, p53. MI-2 has been shown to induce apoptosis in cancer cells by activating the p53 pathway, making it a promising candidate for cancer therapy.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide and its derivatives have shown significant promise in the field of antimicrobial research. Patel and Dhameliya (2010) synthesized derivatives of this compound and found them to exhibit promising antibacterial activities, suggesting potential as antimicrobials (Patel & Dhameliya, 2010).

Cardiac Electrophysiological Activity

The compound's derivatives have been explored for their cardiac electrophysiological activity. Morgan et al. (1990) studied N-substituted imidazolylbenzamides or benzene-sulfonamides, showing that some derivatives exhibited potency comparable to existing selective class III agents (Morgan et al., 1990).

Antibacterial Evaluation of Derivatives

Ravichandiran, Premnath, and Vasanthkumar (2015) focused on the synthesis of naphthalene-1,4-dione derivatives and conducted molecular docking studies, indicating strong antibacterial properties against specific strains (Ravichandiran et al., 2015).

Anti-Inflammatory Applications

Nikalje, Hirani, and Nawle (2015) synthesized and evaluated the anti-inflammatory activity of 2-(1,3-dioxoisoindolin-2-yl) acetamido derivatives. These compounds showed promising results in both in vitro and in vivo models (Nikalje et al., 2015).

Anticancer Evaluation

A study by Ravichandiran et al. (2019) on 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl Moiety showed significant cytotoxic activity against several human cancer cell lines, indicating its potential in cancer treatment (Ravichandiran et al., 2019).

Antimicrobial and Anticancer Activities

Kumar et al. (2014) synthesized derivatives with antimicrobial and anticancer activities, offering insights into the compound's versatility in treating various diseases (Kumar et al., 2014).

Glucokinase Activation

Iino et al. (2009) reported on the optimization of N-substituted benzamides, leading to the development of potent glucokinase activators with good oral availability, demonstrating its potential in diabetes treatment (Iino et al., 2009).

Anticonvulsant Properties

A study by Adolphe-Pierre et al. (1998) explored the chemical oxidation of an anticonvulsant derivative, indicating potential applications in the treatment of epilepsy (Adolphe-Pierre et al., 1998).

Antiepileptic Activity of Derivatives

Asadollahi et al. (2019) investigated N-aryl derivatives for their antiepileptic activity, demonstrating significant potential in this domain (Asadollahi et al., 2019).

properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c1-24(22,23)11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGRCLDFARQELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2356671.png)

![[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2356673.png)

![ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2356681.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2356682.png)

![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)

![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)

![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)